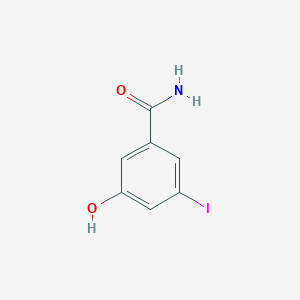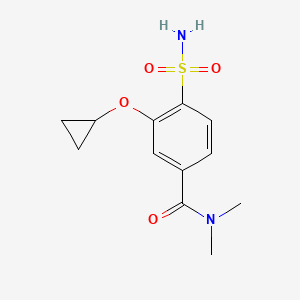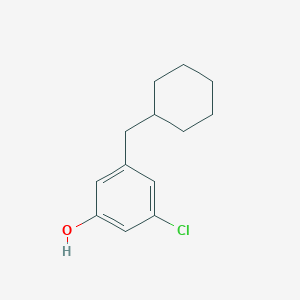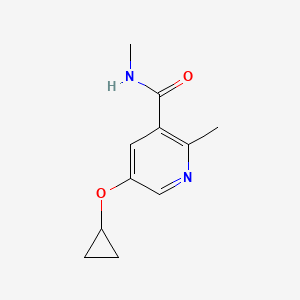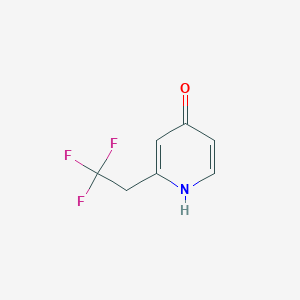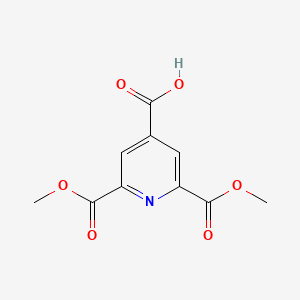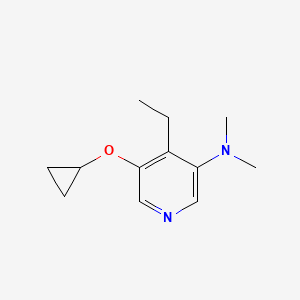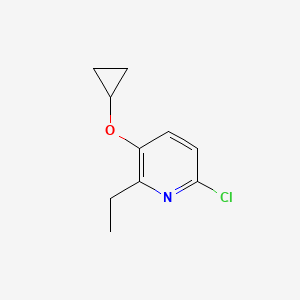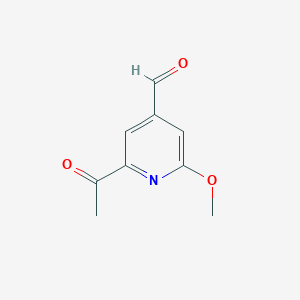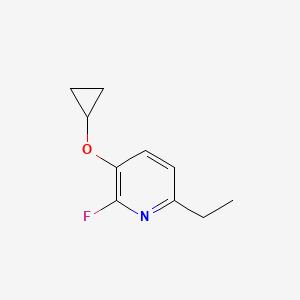
3-Cyclopropoxy-6-ethyl-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-ethyl-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group at the third position, an ethyl group at the sixth position, and a fluorine atom at the second position of the pyridine ring. Fluorinated pyridines are known for their unique physical, chemical, and biological properties, which make them valuable in various scientific and industrial applications .
Preparation Methods
One common method for synthesizing fluorinated pyridines is the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the nucleophilic substitution of halogenated pyridines with fluoride ions in the presence of a suitable base .
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced fluorinating reagents and catalysts, as well as continuous flow reactors for better control of reaction conditions .
Chemical Reactions Analysis
3-Cyclopropoxy-6-ethyl-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyclopropoxy positions using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-Cyclopropoxy-6-ethyl-2-fluoropyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Fluorinated pyridines are often used in the development of radiolabeled compounds for imaging studies.
Medicine: Fluorinated compounds, including this compound, are explored for their potential as pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-ethyl-2-fluoropyridine depends on its specific application. In biological systems, fluorinated pyridines can interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for these targets. Additionally, the cyclopropoxy and ethyl groups can modulate the compound’s overall pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
3-Cyclopropoxy-6-ethyl-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: A simpler fluorinated pyridine with a single fluorine atom at the second position.
3-Fluoropyridine: Similar to 2-Fluoropyridine but with the fluorine atom at the third position.
6-Ethyl-2-fluoropyridine: A compound with an ethyl group at the sixth position and a fluorine atom at the second position, similar to this compound but lacking the cyclopropoxy group.
The uniqueness of this compound lies in its combination of substituents, which can impart distinct chemical and biological properties compared to other fluorinated pyridines .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-ethyl-2-fluoropyridine |
InChI |
InChI=1S/C10H12FNO/c1-2-7-3-6-9(10(11)12-7)13-8-4-5-8/h3,6,8H,2,4-5H2,1H3 |
InChI Key |
IPMQZUMPVKFPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)OC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


